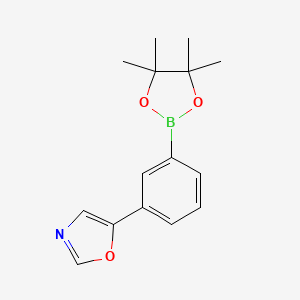

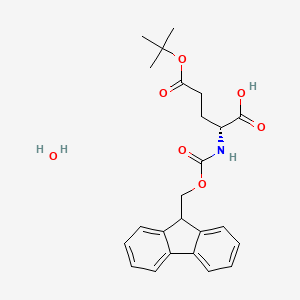

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole

Descripción general

Descripción

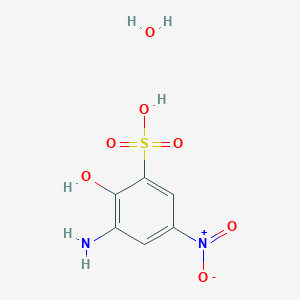

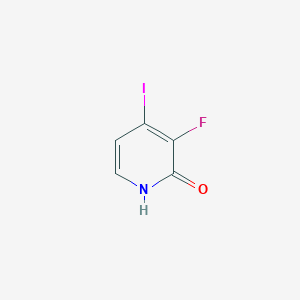

“5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole” is a chemical compound that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin). It has two aldehyde groups, which allows it to crosslink with amines for producing COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Research studies have explored the chemical synthesis and structural characterization of compounds related to 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole. Huang et al. (2021) synthesized similar boric acid ester intermediates and confirmed their structures through various spectroscopic methods and X-ray diffraction. They also performed conformational analysis using density functional theory (DFT), finding consistency between DFT-optimized molecular structures and crystal structures (Huang et al., 2021).

Anticancer Activity

Liu et al. (2009) synthesized oxazole derivatives, including compounds similar to the one , and evaluated their anticancer activity. They reported that some of these compounds exhibited strong inhibitory activities against human prostate and epidermoid carcinoma cancer cell lines (Liu et al., 2009).

Detection of Hydrogen Peroxide

Lampard et al. (2018) developed boronate ester fluorescence probes for detecting hydrogen peroxide, which included compounds structurally related to 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole. They demonstrated an "Off–On" fluorescence response towards hydrogen peroxide due to intramolecular charge transfer, highlighting potential applications in biochemical sensing (Lampard et al., 2018).

Synthesis of Boronated Compounds for Biological Applications

Morrison et al. (2010) prepared boronated phosphonium salts containing structures similar to the compound . These were characterized and tested for cytotoxicity and cellular uptake in various cell lines, indicating potential applications in medicinal chemistry (Morrison et al., 2010).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes . The role of these targets is to facilitate the formation of new bonds in organic synthesis.

Mode of Action

The compound interacts with its targets through a process known as borylation, which involves the addition of a boron atom to an organic molecule . This reaction is typically catalyzed by a palladium catalyst . The resulting changes include the formation of new bonds, which can significantly alter the properties of the original molecule.

Pharmacokinetics

It’s known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are typically used as reagents in organic synthesis , suggesting that their bioavailability may be influenced by factors such as solubility, stability, and reactivity.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is known to be soluble in organic solvents such as chloroform, ether, and dichloromethane . It’s also known to be stable under dry conditions but may undergo hydrolysis in a humid environment . Therefore, the environment in which the compound is used can significantly impact its action and efficacy.

Propiedades

IUPAC Name |

5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(8-12)13-9-17-10-18-13/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSVGVKEQMHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335971.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)